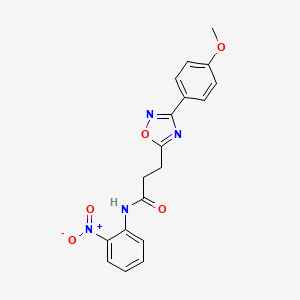
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is not yet fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the brain and other tissues. It has been shown to increase the activity of antioxidant enzymes and to reduce the production of reactive oxygen species, which can cause cellular damage and inflammation.
Biochemical and Physiological Effects:
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and increasing levels of neurotransmitters such as dopamine and acetylcholine. It has also been shown to reduce inflammation and to improve blood flow to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide for lab experiments is that it has been extensively studied and its synthesis method is well-established. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide. One area of interest is in developing more effective methods for synthesizing the compound. Another area is in further elucidating its mechanism of action and identifying specific targets for its therapeutic effects. Additionally, research could focus on optimizing the dosing and delivery of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide to maximize its effectiveness and minimize potential side effects. Finally, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide could be studied in combination with other compounds to determine whether it has synergistic effects that could enhance its therapeutic potential.
Méthodes De Synthèse
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is synthesized through a multi-step process involving the reaction of 2-nitrophenylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methoxyphenylhydrazine to form the intermediate compound. The final step involves the reaction of the intermediate compound with ethyl chloroformate to produce 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide.
Applications De Recherche Scientifique
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases. 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has also been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-13-8-6-12(7-9-13)18-20-17(27-21-18)11-10-16(23)19-14-4-2-3-5-15(14)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKBQASWKKOHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


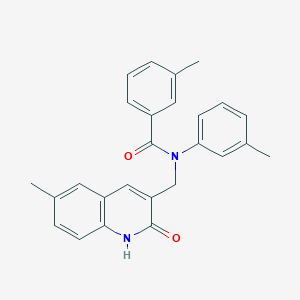

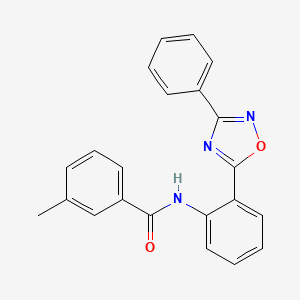
![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

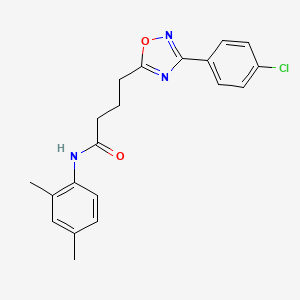
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)


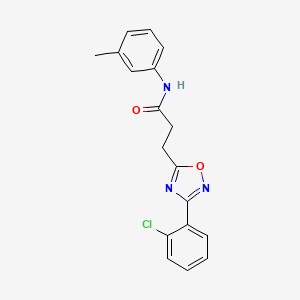
![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)